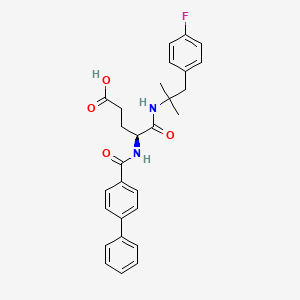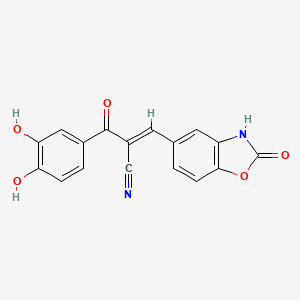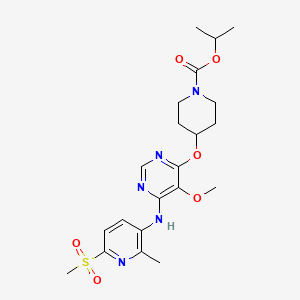
APD597
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ADP-597 beinhaltet die Bildung eines Piperidinrings mit einer Carbonsäuregruppe. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind in der öffentlichen Domäne nicht leicht zugänglich.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für ADP-597 sind nicht explizit dokumentiert. Typischerweise beinhaltet die Produktion solcher Verbindungen mehrstufige organische Syntheseprozesse, einschließlich der Herstellung von Zwischenprodukten, der Reinigung und der Bildung des Endprodukts unter kontrollierten Bedingungen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
ADP-597 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können ADP-597 in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate ergeben, während Reduktion reduzierte Formen von ADP-597 erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird in der Forschung verwendet, um das Verhalten von G-Protein-gekoppelten Rezeptoren und ihren Agonisten zu verstehen.
Biologie: ADP-597 wird verwendet, um die physiologischen Auswirkungen der GPR119-Aktivierung zu untersuchen, einschließlich seiner Rolle bei der Glukosehomöostase.
Medizin: Die primäre medizinische Anwendung von ADP-597 ist die Behandlung von Typ-2-Diabetes mellitus, bei der es hilft, den Blutzuckerspiegel zu regulieren.
Industrie: Die potenzielle Verwendung der Verbindung in Pharmazeutika macht sie für die industrielle Forschung und Entwicklung wertvoll
Wirkmechanismus
ADP-597 entfaltet seine Wirkung, indem es als Agonist des G-Protein-gekoppelten Rezeptors 119 (GPR119) wirkt. Dieser Rezeptor ist an der Regulation der Glukosehomöostase und der Insulinsekretion beteiligt. Nach Aktivierung durch ADP-597 stimuliert GPR119 die Freisetzung von Inkretinhormonen, die wiederum die Insulinsekretion verstärken und die Blutzuckerkontrolle verbessern .
Wirkmechanismus
ADP-597 exerts its effects by acting as an agonist of the G-protein coupled receptor 119 (GPR119). This receptor is involved in the regulation of glucose homeostasis and insulin secretion. Upon activation by ADP-597, GPR119 stimulates the release of incretin hormones, which in turn enhance insulin secretion and improve blood glucose control .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ticlopidin: Ein Thrombozytenaggregationshemmer, der den P2Y12-Rezeptor hemmt.
Clopidogrel: Ein weiterer Thrombozytenaggregationshemmer mit einem ähnlichen Wirkmechanismus wie Ticlopidin.
Prasugrel: Ein Thienopyridin der dritten Generation, das ebenfalls den P2Y12-Rezeptor hemmt.
Einzigartigkeit von ADP-597
ADP-597 ist einzigartig in seiner spezifischen Wirkung als Agonist des GPR119-Rezeptors, der sich von den oben genannten Thrombozytenaggregationshemmern unterscheidet. Seine primäre Anwendung bei der Behandlung von Typ-2-Diabetes mellitus unterscheidet sie von anderen Verbindungen, die auf andere Rezeptoren und Signalwege abzielen.
Eigenschaften
IUPAC Name |
propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCHTSXOPUOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237885 | |
| Record name | ADP-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897732-93-3 | |
| Record name | ADP-597 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897732933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADP-597 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADP-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADP-597 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345354O7AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)
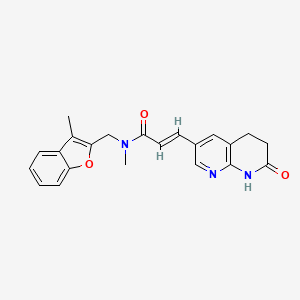
![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B1665052.png)
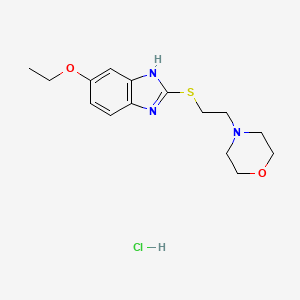
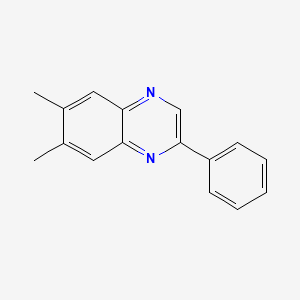

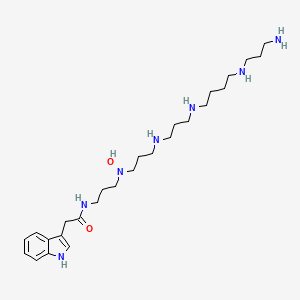
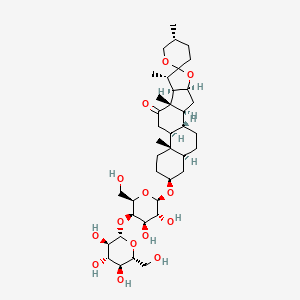
![16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1665062.png)
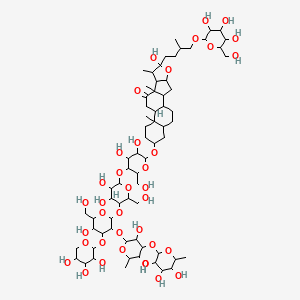
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)

